Glucocorticoid receptor agonist
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Overview
Description
Glucocorticoid receptor agonists are compounds that bind to and activate the glucocorticoid receptor, a type of nuclear receptor found in almost every cell in the body. These compounds mimic the effects of glucocorticoids, which are steroid hormones involved in the regulation of various physiological processes, including metabolism, immune response, and stress response . Glucocorticoid receptor agonists are widely used in the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes include the use of starting materials such as cholesterol or other steroid precursors, which undergo a series of chemical reactions, including oxidation, reduction, and substitution . Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of glucocorticoid receptor agonists involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of advanced technologies such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonists undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or keto groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form alcohols or alkanes.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH levels .
Major Products
The major products formed from these reactions are typically steroid derivatives with enhanced glucocorticoid receptor binding affinity and activity. These products are then purified and formulated into pharmaceutical preparations for therapeutic use .
Scientific Research Applications
Glucocorticoid receptor agonists have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study steroid chemistry and receptor-ligand interactions.
Biology: Employed in research on cellular signaling pathways and gene expression regulation.
Medicine: Used in the development of new therapies for inflammatory and autoimmune diseases, as well as cancer.
Industry: Applied in the production of pharmaceuticals and as tools in drug discovery and development.
Mechanism of Action
Glucocorticoid receptor agonists exert their effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glucocorticoid receptor agonists include other steroid hormones such as mineralocorticoids, androgens, estrogens, and progestogens . These compounds also bind to nuclear receptors and regulate gene expression but have different physiological effects and therapeutic applications.
Uniqueness
What sets glucocorticoid receptor agonists apart is their potent anti-inflammatory and immunosuppressive properties, which make them highly effective in the treatment of a wide range of inflammatory and autoimmune conditions . Additionally, their ability to modulate multiple signaling pathways and gene networks provides a broad therapeutic window and versatility in clinical use .
Properties
IUPAC Name |
4-fluoro-2-[(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pentan-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O2/c1-18(2,15-8-13(21)3-4-17(15)27)11-19(28,20(22,23)24)9-14-7-12-5-6-25-10-16(12)26-14/h3-8,10,26-28H,9,11H2,1-2H3/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAWXPBHXKZGA-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@](CC1=CC2=C(N1)C=NC=C2)(C(F)(F)F)O)C3=C(C=CC(=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677390 |
Source
|
Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245526-82-2 |
Source
|
Record name | 4-Fluoro-2-{(4R)-5,5,5-trifluoro-4-hydroxy-2-methyl-4-[(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pentan-2-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.